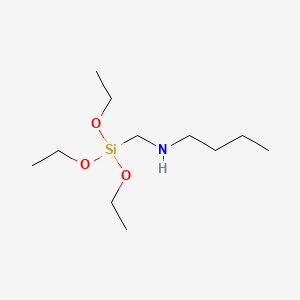

N-((Triethoxysilyl)methyl)butylamine

Description

Properties

CAS No. |

54729-80-5 |

|---|---|

Molecular Formula |

C11H27NO3Si |

Molecular Weight |

249.42 g/mol |

IUPAC Name |

N-(triethoxysilylmethyl)butan-1-amine |

InChI |

InChI=1S/C11H27NO3Si/c1-5-9-10-12-11-16(13-6-2,14-7-3)15-8-4/h12H,5-11H2,1-4H3 |

InChI Key |

NUIHYBYNCRBAJK-UHFFFAOYSA-N |

SMILES |

CCCCNC[Si](OCC)(OCC)OCC |

Canonical SMILES |

CCCCNC[Si](OCC)(OCC)OCC |

Other CAS No. |

54729-80-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Surface Modification

- This compound outperforms cyclohexyl derivatives in bonding to hydrophilic surfaces (e.g., cellulose) due to its less sterically hindered amine group .

- The diamino variant (CAS: 15129-36-9) provides dual reactive sites (–NH₂ and –Si(OCH₂CH₃)₃), enabling covalent anchoring of biomolecules in silica-based drug delivery systems .

Preparation Methods

Reaction of N-butylamine with Chloropropyltriethoxysilane

- Reagents : N-butylamine and chloropropyltriethoxysilane.

- Reaction conditions : The reagents are combined in a reaction vessel and slowly heated to about 80–90 °C with continuous stirring.

- Reaction time : Typically 8 to 16 hours depending on molar ratios and temperature.

- Molar ratio : N-butylamine is used in excess relative to chloropropyltriethoxysilane, commonly in ratios ranging from 3:1 to 5:1 to drive the reaction to completion.

- Outcome : Formation of a reaction mixture containing N-((triethoxysilyl)methyl)butylamine, N-butylamine hydrochloride (by-product), and excess N-butylamine.

Displacement of Amine Hydrochloride By-product

- Addition of Ethylenediamine : Ethylenediamine is introduced to the reaction mixture at temperatures between 40–80 °C.

- Purpose : Ethylenediamine reacts with the N-butylamine hydrochloride by-product to form ethylenediamine hydrochloride, which can be separated easily.

- Reaction time and temperature : Stirring for 1–2 hours at 40–70 °C, followed by standing for 3–6 hours to allow phase separation.

- Phase separation : The mixture separates into an upper organic layer containing the target aminosilane and a lower aqueous layer containing ethylenediamine hydrochloride.

Purification by Reduced Pressure Distillation

- The upper organic layer is subjected to reduced pressure distillation to remove residual amines and solvents.

- This step yields this compound with high purity (>99%) and good yield (>88%).

Detailed Experimental Data and Optimization

The following table summarizes key experimental parameters and outcomes from representative examples of the preparation method:

| Example | N-butylamine (g) | Chloropropyltriethoxysilane (g) | Molar Ratio (N-butylamine:Silane) | Reaction Temp (°C) | Reaction Time (h) | Ethylenediamine (g) | Ethylenediamine:Molar Ratio | Stirring Time (h) | Separation Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 1645 | 1489 | 3:1 | 80–85 | 16 | 495 | 1.1:1 | 2 | 45 | >88 | >99 |

| 2 | 2190 | 1489 | 4:1 | 85–90 | 8 | 495 | 1.1:1 | 2 | 60 | >88 | >99 |

| 3 | 2740 | 1489 | 5:1 | 85–90 | 8 | 495 | 1.1:1 | 2 | 60 | >88 | >99 |

| 4 | 1645 | 1489 | 3:1 | 80–85 | 15 | 451 | 1:1 | 1 | 40 | >88 | >99 |

- Notes on optimization : Increasing the molar ratio of N-butylamine to silane reduces reaction time and improves yield.

- Controlled temperature during the displacement reaction with ethylenediamine is critical for efficient separation.

- Reduced pressure distillation effectively removes residual amines, ensuring high purity.

Reaction Mechanism Insights

The nucleophilic substitution mechanism involves the lone pair of the N-butylamine attacking the electrophilic carbon attached to the chlorine in chloropropyltriethoxysilane, displacing the chloride ion and forming the aminosilane. The hydrochloride salt formed is then converted to a more easily separable salt by ethylenediamine, facilitating purification.

Advantages of the Described Preparation Method

- High yield and purity : Yields above 88% and purity exceeding 99% are consistently achieved.

- Simple operation : The method uses straightforward heating, stirring, and phase separation steps.

- Environmental friendliness : Avoids harsh reagents and uses mild conditions.

- Cost-effective : Uses commercially available reagents and standard equipment.

Summary Table of Preparation Process Parameters

| Step | Operation | Conditions | Purpose |

|---|---|---|---|

| 1 | Reaction of N-butylamine and chloropropyltriethoxysilane | 80–90 °C, 8–16 h, stirring | Formation of this compound and amine hydrochloride |

| 2 | Addition of ethylenediamine | 40–70 °C, 1–2 h stirring, 3–6 h standing | Displacement of amine hydrochloride to ethylenediamine hydrochloride for separation |

| 3 | Liquid-liquid separation | Temperature controlled (40–70 °C) | Separation of organic aminosilane layer and aqueous salt layer |

| 4 | Reduced pressure distillation | Mild vacuum distillation | Purification and isolation of pure product |

Q & A

Q. What are the recommended synthetic routes for N-((Triethoxysilyl)methyl)butylamine, and how can reaction conditions be optimized?

The synthesis of This compound (CAS 35501–23–6) typically involves nucleophilic substitution or silylation reactions. A plausible route is the reaction of butylamine with (triethoxysilyl)methyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Optimization should focus on controlling moisture (to prevent premature hydrolysis of the triethoxysilyl group) and temperature (20–40°C to balance reactivity and side reactions). Purity can be improved via vacuum distillation or silica-gel chromatography. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR is critical to confirm the absence of unreacted silane precursors .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Key methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile intermediates, use a DB-5MS column with helium carrier gas and electron ionization (EI) mode. Derivatization may be needed for polar byproducts .

- Nuclear Magnetic Resonance (NMR): <sup>29</sup>Si NMR is essential to confirm siloxane bond formation and detect hydrolysis products .

- Fourier-Transform Infrared Spectroscopy (FT-IR): Monitor Si-O-C (∼1100 cm<sup>-1</sup>) and N-H (∼3300 cm<sup>-1</sup>) stretches to track reaction progress .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation: Use fume hoods to mitigate inhalation risks, as amines and silanes often release volatile organic compounds (VOCs) .

- Personal Protective Equipment (PPE): Nitrile gloves and lab coats are mandatory; silane derivatives can penetrate latex .

- Storage: Store under inert gas (argon/nitrogen) at 4°C to prevent hydrolysis. Contaminated glassware should be rinsed with ethanol before water to avoid exothermic reactions .

Advanced Research Questions

Q. How does this compound interact with silica-based surfaces, and what experimental designs are suitable for studying adsorption kinetics?

This compound’s triethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, silica nanoparticles). To study adsorption:

- Quartz Crystal Microbalance (QCM): Measure mass changes during silane deposition in real-time. Vary pH (4–9) and solvent polarity (water vs. ethanol/water mixtures) to assess self-assembly kinetics .

- X-ray Photoelectron Spectroscopy (XPS): Quantify surface elemental composition (Si, N) to confirm monolayer formation. Compare hydrolyzed vs. non-hydrolyzed conditions .

Q. What environmental factors influence the stability of this compound during storage and application?

- Moisture Sensitivity: Hydrolysis of the triethoxysilyl group generates silanols, leading to oligomerization. Stability studies should include Karl Fischer titration to monitor water content in solvents .

- Temperature: Accelerated aging tests (40–60°C) under controlled humidity can model long-term degradation. Monitor via <sup>29</sup>Si NMR for Si-O-Si network formation .

Q. How should researchers address contradictions in reported reactivity data for silane-functionalized amines like this compound?

Discrepancies often arise from:

- Reaction Medium: Polar aprotic solvents (e.g., THF) vs. protic solvents (e.g., methanol) alter hydrolysis rates. Standardize solvent systems and water activity levels .

- Surface Pretreatment: Silica substrate cleaning methods (e.g., plasma vs. piranha solution) affect hydroxyl group density and silane adhesion. Use contact angle measurements to validate surface hydrophilicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.